4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide is a complex organic compound featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) can be used for purification .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with similar structural features.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a pyrazole ring and additional heterocyclic moieties.
Uniqueness
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-14-6-3-4-7-16(14)12-23-13-17(11-20-23)21-19(26)8-5-9-24-15(2)10-18(22-24)25(27)28/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNXVUHFIDFHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.